molecular formula C8H9ClN4 B1387353 7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 28565-42-6

7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1387353
CAS No.: 28565-42-6
M. Wt: 196.64 g/mol
InChI Key: RAYACWRGKMUCCP-UHFFFAOYSA-N
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Description

7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN4. It is part of the triazolopyrimidine family, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine interacts with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, including MCF-7, HCT-116, and HepG-2 cell lines . This compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in these cells. Furthermore, it affects cell signaling pathways, particularly the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes result in altered gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, the compound modulates gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions lead to the inhibition of cell proliferation and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits stability under ambient conditions, but its activity may decrease over extended periods due to degradation Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and prolonged cell cycle arrest

Dosage Effects in Animal Models

The effects of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is transported and distributed through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 1,2,4-triazole derivatives with appropriate reagents. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid, followed by treatment with phosphorus oxychloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-Aryl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-Aryl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the chlorine atom, enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

7-chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-3-7-11-8-10-5(2)4-6(9)13(8)12-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYACWRGKMUCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The titled compound (Intermediate 5), was obtained by refluxing a suspension of Intermediate 4 (0.3 g, 1.684 mmol) in phosphorus oxychloride (ALDRICH, 1.88 mL, 20.2 mmol) for 2 h and then, adding the reaction mixture slowly to a mixture of water and ice. The solution was neutralized with solid Na2CO3 and extracted with DCM (25 mL). The aqueous layer was further extracted with DCM (2×5 mL) and the combined organic layers were washed with water (20 mL), then with brine (20 mL), and then dried over MgSO4. Solvent was removed under reduced pressure and the crude product was purified (silica gel column, eluting with Hexane/EtOAc mixtures from 100:0 to 40:60%) to obtain Intermediate 5 as a white solid.
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0.3 g
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reactant
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1.88 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

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